molecular formula C10H8FNO5S B13269087 Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

Cat. No.: B13269087
M. Wt: 273.24 g/mol
InChI Key: RBMNAXKOYWDHGS-UHFFFAOYSA-N
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Description

Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorosulfonyl group, a carbonyl group, and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate typically involves the introduction of the fluorosulfonyl group into the isoindole framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals.

Industrial Production Methods

the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons is a plausible approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl fluorides, while substitution reactions can produce a range of functionalized isoindole derivatives .

Mechanism of Action

The mechanism of action of Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate involves its interaction with molecular targets through its fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modification of their function. The compound’s isoindole ring also plays a role in stabilizing these interactions and enhancing its reactivity .

Properties

Molecular Formula

C10H8FNO5S

Molecular Weight

273.24 g/mol

IUPAC Name

methyl 5-fluorosulfonyl-3-oxo-1,2-dihydroisoindole-1-carboxylate

InChI

InChI=1S/C10H8FNO5S/c1-17-10(14)8-6-3-2-5(18(11,15)16)4-7(6)9(13)12-8/h2-4,8H,1H3,(H,12,13)

InChI Key

RBMNAXKOYWDHGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(C=C(C=C2)S(=O)(=O)F)C(=O)N1

Origin of Product

United States

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